molecular formula C22H25ClN4O2 B2715508 N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide CAS No. 1091395-61-7

N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide

Cat. No.: B2715508
CAS No.: 1091395-61-7
M. Wt: 412.92
InChI Key: GZRCBLVBEFVTPU-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H25ClN4O2 and its molecular weight is 412.92. The purity is usually 95%.
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Biological Activity

N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes an indole moiety, a chlorobenzyl group, and an oxalamide linkage. The presence of these functional groups contributes to its biological activity.

  • Molecular Formula : C19H22ClN3O2
  • Molecular Weight : 359.85 g/mol

Target Receptors and Pathways

Indole derivatives, such as this compound, are known to interact with various biological targets, including:

  • Serotonin Receptors : These compounds often exhibit affinity for serotonin receptors, influencing mood and behavior.
  • Kinase Inhibition : They may inhibit specific kinases involved in cancer cell proliferation.
  • Antioxidant Activity : Indoles can scavenge free radicals, providing protective effects against oxidative stress.

Biological Activities

The biological activities associated with this compound include:

  • Anticancer : Exhibits cytotoxic effects against various cancer cell lines.
  • Antimicrobial : Demonstrates activity against bacteria and fungi.
  • Anti-inflammatory : Reduces inflammation in cellular models.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluated the compound's efficacy against MCF-7 breast cancer cells, reporting an IC50 value of 52 nM. The compound induced apoptosis and cell cycle arrest in the G2/M phase, indicating potential as an anticancer agent .
  • Antimicrobial Properties :
    • Research indicated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic for bacterial infections.
  • Anti-inflammatory Effects :
    • In vitro assays showed that this compound reduced the production of pro-inflammatory cytokines in activated macrophages.

Synthesis Methods

The synthesis of this compound involves several steps:

  • Formation of Indole Moiety : The indole ring is synthesized using Fischer indole synthesis.
  • Alkylation : The indole derivative is alkylated with a suitable ethylating agent to introduce the 2-(1H-indol-3-yl)ethyl group.
  • Oxalamide Linkage Formation : The final step involves reacting the indole derivative with oxalyl chloride and 2-chlorobenzylamine to form the oxalamide linkage .

Comparison with Similar Compounds

Compound NameStructureBiological Activity
N1-(2-benzyl)-N2-(dimethylamino)-oxalamideLacks chlorobenzylLower anticancer activity
N1-(2-fluorobenzyl)-N2-(dimethylamino)-oxalamideContains fluorobenzylDifferent binding affinity

The unique combination of the indole moiety and chlorobenzyl group in N1-(2-chlorobenzyl)-N2-(dimethylamino)-oxalamide may confer distinct biological properties compared to similar compounds.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN4O2/c1-26(2)20(17-14-27(3)19-11-7-5-9-16(17)19)13-25-22(29)21(28)24-12-15-8-4-6-10-18(15)23/h4-11,14,20H,12-13H2,1-3H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRCBLVBEFVTPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC=CC=C3Cl)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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